molecular formula C11H14Cl2N2S B2923110 (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride CAS No. 2095409-47-3

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Cat. No.: B2923110
CAS No.: 2095409-47-3
M. Wt: 277.21
InChI Key: PEUROHCWJNNSKS-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C11H14N2S·2HCl. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . For instance, some thiazole derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine . Others have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells, while others have been found to have antimicrobial properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved by reacting a thiourea derivative with an α-haloketone under acidic conditions.

    Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.

    Methylation: The methyl group is added to the thiazole ring via a methylation reaction, often using methyl iodide or a similar methylating agent.

    Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the thiazole derivative with formaldehyde and ammonium chloride under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the phenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

    Reduction: Primary amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyl-1,3-thiazol-5-yl)methanamine: Lacks the methyl group at the 4-position of the thiazole ring.

    (4-Methyl-1,3-thiazol-5-yl)phenylmethanamine: Similar structure but with variations in the positioning of the phenyl and methanamine groups.

Uniqueness

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 4-position of the thiazole ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;;/h2-6H,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUROHCWJNNSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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